molecular formula C20H22O3 B023742 (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane CAS No. 110567-22-1

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B023742
CAS No.: 110567-22-1
M. Wt: 310.4 g/mol
InChI Key: YPDRJNPIGFCETD-WCIQWLHISA-N
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Description

    Ceftazidime Pentahydrate: is a third-generation cephalosporin antibiotic.

  • Administered via injection into a vein, muscle, or eye, ceftazidime is relatively safe during pregnancy and breastfeeding. It interferes with bacterial cell wall synthesis, leading to cell death.
  • Preparation Methods

      Synthetic Routes: Ceftazidime can be synthesized through chemical reactions. The specific synthetic routes involve multiple steps, including the condensation of various intermediates.

      Industrial Production: Industrial production methods typically involve large-scale fermentation processes using microbial strains capable of producing ceftazidime.

  • Chemical Reactions Analysis

      Reactions: Ceftazidime undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines) are used.

      Major Products: The major products formed depend on the specific reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Ceftazidime serves as a valuable tool in organic synthesis due to its reactivity and functional groups.

      Biology: Researchers use it to study bacterial resistance mechanisms and cell wall biosynthesis.

      Medicine: Ceftazidime is crucial for treating infections caused by resistant Gram-negative bacteria.

      Industry: It plays a role in pharmaceutical manufacturing and research.

  • Mechanism of Action

      Targets: Ceftazidime primarily inhibits penicillin-binding protein 3 (PBP3), an enzyme involved in cell wall synthesis.

      Pathways: By disrupting cell wall formation, ceftazidime leads to bacterial cell lysis and death.

  • Comparison with Similar Compounds

      Uniqueness: Ceftazidime stands out for its resistance to many β-lactamases, making it effective against a broad spectrum of bacteria.

      Similar Compounds: Other cephalosporins (e.g., ceftriaxone, cefotaxime) share similarities but may differ in specific properties.

    Properties

    IUPAC Name

    (1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YPDRJNPIGFCETD-WCIQWLHISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]2[C@@H](O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40454442
    Record name (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40454442
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    310.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    110567-22-1
    Record name (1S,2R,3S,5R)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=110567-22-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40454442
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
    Reactant of Route 2
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    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
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    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
    Reactant of Route 4
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    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
    Reactant of Route 5
    Reactant of Route 5
    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
    Reactant of Route 6
    Reactant of Route 6
    (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

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